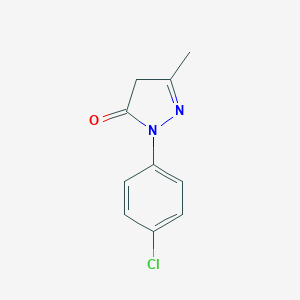
Sodium 2-sulphonatoethyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-sulphonatoethyl oleate is an anionic surfactant widely used in various industrial and research applications. It is known for its excellent emulsifying, dispersing, and wetting properties. The compound is derived from oleic acid, a monounsaturated fatty acid, and is modified to include a sulfoethyl group, enhancing its solubility and surface-active properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-sulphonatoethyl oleate typically involves the esterification of oleic acid with 2-sulfoethanol, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps are as follows:
Esterification: Oleic acid is reacted with 2-sulfoethanol in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-sulphonatoethyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidation products.
Reduction: Reduction reactions can convert the sulfoethyl group to other functional groups.
Substitution: The sulfoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Sodium 2-sulphonatoethyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: The compound is used in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: The compound is used in the formulation of detergents, cosmetics, and personal care products due to its excellent surface-active properties.
Mecanismo De Acción
The mechanism of action of Sodium 2-sulphonatoethyl oleate is primarily based on its ability to reduce surface and interfacial tension. The sulfoethyl group enhances the hydrophilicity of the molecule, allowing it to interact with water molecules and form micelles. These micelles can encapsulate hydrophobic compounds, increasing their solubility and stability in aqueous solutions. The compound’s surface-active properties make it effective in emulsification, dispersion, and wetting applications.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with similar emulsifying and dispersing properties.
Sodium lauryl ether sulfate: Widely used in detergents and personal care products for its excellent foaming properties.
Sodium oleate: A simpler surfactant derived from oleic acid, used in various industrial applications.
Uniqueness
Sodium 2-sulphonatoethyl oleate is unique due to its sulfoethyl group, which enhances its solubility and surface-active properties compared to other similar compounds. This makes it particularly effective in applications requiring high emulsifying and dispersing capabilities.
Propiedades
Número CAS |
142-15-4 |
|---|---|
Fórmula molecular |
C20H37NaO5S |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
sodium;2-[(Z)-octadec-9-enoyl]oxyethanesulfonate |
InChI |
InChI=1S/C20H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24;/h9-10H,2-8,11-19H2,1H3,(H,22,23,24);/q;+1/p-1/b10-9-; |
Clave InChI |
MCFLGJDKSROECH-KVVVOXFISA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
| 142-15-4 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)
